molecular formula C25H25FN4 B11228949 N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11228949
M. Wt: 400.5 g/mol
InChI Key: FGCCDQXRAHYXRT-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorophenyl group, a methyl group, and a phenyl group attached to a pyrrolo[2,3-d]pyrimidine core

Chemical Reactions Analysis

N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets and pathways within cells. It has been shown to inhibit specific enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine can be compared to other pyrrolo[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H25FN4

Molecular Weight

400.5 g/mol

IUPAC Name

N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H25FN4/c1-29(20-10-6-3-7-11-20)24-23-22(18-8-4-2-5-9-18)16-30(25(23)28-17-27-24)21-14-12-19(26)13-15-21/h2,4-5,8-9,12-17,20H,3,6-7,10-11H2,1H3

InChI Key

FGCCDQXRAHYXRT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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